disodium disulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

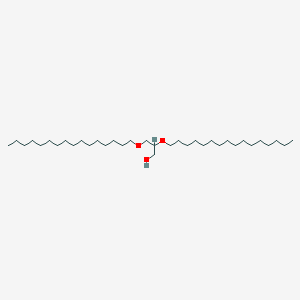

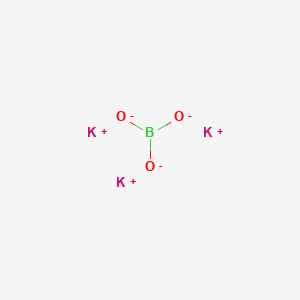

Disodium disulphate, also known as Disodium disulphate, is a useful research compound. Its molecular formula is H2NaO7S2 and its molecular weight is 201.14 g/mol. The purity is usually 95%.

The exact mass of the compound Disodium disulphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Disodium disulphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium disulphate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de molécules sulfatées

Le disulfate de disodium est utilisé dans la synthèse de molécules sulfatées, qui sont importantes dans divers processus biologiques. La stratégie de sulfation utilisant le disulfate de disodium permet la création d'organosulfates, qui sont essentiels dans le métabolisme des xénobiotiques et les voies de signalisation liées aux sulfates stéroïdiens dans les états pathologiques .

Découverte de médicaments

Dans la découverte de médicaments, la sulfation des molécules peut améliorer leur interaction avec les cibles biologiques. Le disulfate de disodium joue un rôle dans la sulfation des glycosaminoglycanes (GAG) comme l'héparine et le sulfate de chondroïtine, qui sont importants pour les interactions moléculaires et la liaison des ligands protéiques à la surface cellulaire .

Synthèse d'anticoagulants

L'héparine, un anticoagulant bien connu, contient des groupes organosulfate. La synthèse de l'héparine et de ses analogues peut impliquer l'utilisation du disulfate de disodium comme agent sulfatant pour introduire des groupes sulfate dans la molécule .

Synthèse d'inhibiteurs de bêta-lactamases

Les inhibiteurs de bêta-lactamases tels que les avibactams contiennent des motifs organosulfate. Le disulfate de disodium peut être utilisé dans la synthèse de ces inhibiteurs, qui sont essentiels dans la lutte contre la résistance aux antibiotiques .

Traitement des varices

Le sotradécol, un traitement des varices, comprend des groupes organosulfate dans sa structure. La synthèse du sotradécol et d'agents thérapeutiques similaires peut utiliser le disulfate de disodium pour introduire des groupes sulfate .

Synthèse de métabolites analgésiques

Le métabolite sulfate du paracétamol, un analgésique, contient également des groupes organosulfate. Le disulfate de disodium peut être utilisé dans la synthèse de ce métabolite, qui est important pour son activité biologique .

Recherche sur les glycosaminoglycanes (GAG)

Le disulfate de disodium est utilisé dans la recherche portant sur les GAG sulfatés comme de nouvelles thérapies potentielles. L'incorporation de groupes organosulfate sur des molécules de type médicament est facilitée par le disulfate de disodium, ce qui est opportun pour de telles recherches .

Progrès dans la synthèse des promédicaments

La présence de groupes sulfate dans les promédicaments peut rendre leur synthèse chimique et leur purification difficiles. Le disulfate de disodium est utilisé dans les progrès récents des promédicaments révélateurs de sulfate, aidant à l'insertion et à l'isolement des groupes sulfate dans les molécules cibles .

Mécanisme D'action

Target of Action

Disodium disulfate, also known as EINECS 237-625-5 or Disodium disulphate, is a chemical compound that primarily targets sulfur-containing molecules in biological systems . It interacts with these molecules through redox reactions, specifically targeting thiol groups and disulfide bonds .

Mode of Action

The mode of action of this compound involves the interconversion between dithiol and disulfide groups, which is a redox reaction . In its oxidized form, this compound can accept electrons from other molecules, leading to the reduction of disulfide bonds to dithiol groups . Conversely, in its reduced form, it can donate electrons, leading to the oxidation of dithiol groups to form disulfide bonds .

Biochemical Pathways

This compound plays a role in various biochemical pathways, particularly those involving sulfur metabolism. It participates in the formation and breakage of disulfide bonds, which are crucial for the structural stability of many proteins . Disulfide exchange reactions, where disulfide bonds and free thiol groups in proteins trade places, are also mediated by this compound .

Pharmacokinetics

It is known that the compound’s bioavailability, distribution, metabolism, and excretion can be influenced by various factors, including the route of administration, the presence of other compounds, and individual physiological differences .

Result of Action

The primary result of this compound’s action is the modification of the redox state of sulfur-containing molecules. This can lead to changes in the structural conformation and function of these molecules, particularly proteins with disulfide bonds . The compound’s redox activity can also influence various cellular processes, including signal transduction and stress responses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other redox-active compounds can affect the compound’s redox potential and thus its ability to participate in redox reactions . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity .

Propriétés

Numéro CAS |

13870-29-6 |

|---|---|

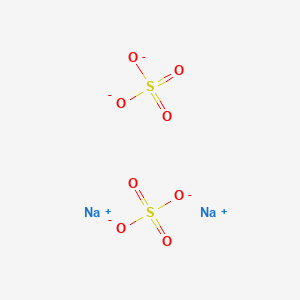

Formule moléculaire |

H2NaO7S2 |

Poids moléculaire |

201.14 g/mol |

Nom IUPAC |

disodium;disulfate |

InChI |

InChI=1S/Na.H2O7S2/c;1-8(2,3)7-9(4,5)6/h;(H,1,2,3)(H,4,5,6) |

Clé InChI |

HRDAJTRXAABFOE-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

OS(=O)(=O)OS(=O)(=O)O.[Na] |

Numéros CAS associés |

7783-05-3 (Parent) |

Synonymes |

pyrosulfuric acid pyrosulfuric acid, diammonium salt pyrosulfuric acid, dipotassium salt pyrosulfuric acid, disodium salt pyrosulfuric acid, potassium salt sodium pyrosulfate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.